C15H8ClFN2O4

Description

Properties

Molecular Formula |

C15H8ClFN2O4 |

|---|---|

Molecular Weight |

334.68 g/mol |

IUPAC Name |

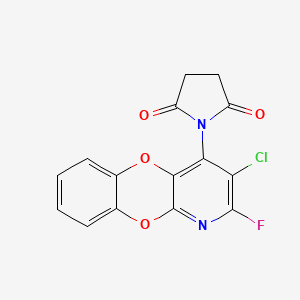

1-(3-chloro-2-fluoro-[1,4]benzodioxino[3,2-b]pyridin-4-yl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C15H8ClFN2O4/c16-11-12(19-9(20)5-6-10(19)21)13-15(18-14(11)17)23-8-4-2-1-3-7(8)22-13/h1-4H,5-6H2 |

InChI Key |

GZZNIZQNWKUZIN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=C3C(=NC(=C2Cl)F)OC4=CC=CC=C4O3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C15H8ClFN2O4 typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include halogenation, nitration, and esterification reactions. For instance, the introduction of chlorine and fluorine atoms can be achieved through halogenation reactions using reagents like chlorine gas or fluorine gas under controlled conditions. Nitration can be performed using a mixture of concentrated nitric acid and sulfuric acid, while esterification may involve the reaction of carboxylic acids with alcohols in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of This compound often involves large-scale chemical reactors where the aforementioned reactions are carried out under optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated control systems ensures consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

C15H8ClFN2O4: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halides, amines, and alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halides like sodium chloride or bromide in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

C15H8ClFN2O4: has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to create complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which C15H8ClFN2O4 exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Analog Compound: AW73606 (C₂₀H₂₆Cl₂N₆O₂)

Key Structural Differences :

| Parameter | C₁₅H₈ClFN₂O₄ | AW73606 (C₂₀H₂₆Cl₂N₆O₂) |

|---|---|---|

| Core Structure | Quinazoline | Purine-2,6-dione |

| Substituents | Chloro-fluorophenyl, carboxylic acid | 3,4-Dichlorobenzyl, diethylaminoethyl |

| Halogen Atoms | 1 Cl, 1 F | 2 Cl |

| Nitrogen Content | 2 N atoms in heterocycle | 6 N atoms (purine + diethylamino) |

| Molecular Weight | 334.69 g/mol | 453.37 g/mol |

| Functional Groups | Carboxylic acid, ketones | Amine, ether, ketones |

Functional Implications :

- In contrast, AW73606’s diethylaminoethyl group introduces basicity, favoring solubility in acidic environments.

- Bioactivity: Quinazoline cores (as in C₁₅H₈ClFN₂O₄) often target enzymes like tyrosine kinases, while purine diones (e.g., AW73606) are associated with adenosine receptor modulation or phosphatase inhibition.

- Metabolic Stability : Fluorine in C₁₅H₈ClFN₂O₄ may reduce oxidative metabolism, whereas AW73606’s dichlorobenzyl group could increase hydrophobicity and tissue penetration.

Broader Context: Quinazoline vs. Purine Derivatives

Quinazoline-Based Compounds

- Examples : Gefitinib (EGFR inhibitor), Raltitrexed (antifolate).

- Advantages : High specificity for kinase active sites due to planar aromatic structure.

- Limitations : Susceptibility to resistance mutations in target proteins.

Purine-Based Compounds

- Examples: Theophylline (adenosine receptor antagonist), 6-Mercaptopurine (antimetabolite).

- Advantages: Versatility in mimicking endogenous nucleotides for broad receptor interactions.

- Limitations : Off-target effects due to ubiquitous nucleotide pathways.

Biological Activity

C15H8ClFN2O4, a compound characterized by its unique molecular structure, has garnered attention in recent years for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula this compound indicates a complex structure that includes:

- Chlorine (Cl)

- Fluorine (F)

- Two nitrogen atoms (N)

This combination suggests potential interactions with biological targets, making it a candidate for pharmacological studies.

Mechanisms of Biological Activity

-

Antimicrobial Activity :

- Studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzenesulphonamide have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar capabilities .

- The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 6.63 mg/mL against Staphylococcus aureus and 6.72 mg/mL against Escherichia coli .

- Anti-inflammatory Effects :

- Cytotoxicity and Anticancer Potential :

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial activity of several compounds structurally related to this compound found that:

- Compound derivatives exhibited varying degrees of efficacy against common pathogens.

- The most potent derivative demonstrated an MIC of 6.45 mg/mL against E. coli .

Case Study 2: Anti-inflammatory Response

In a controlled experiment assessing the anti-inflammatory properties:

- Compounds were administered to rats subjected to carrageenan-induced paw edema.

- Results indicated a significant reduction in swelling, with one compound achieving an inhibition rate of 94% .

Data Tables

| Biological Activity | Compound | MIC (mg/mL) | Inhibition Rate (%) |

|---|---|---|---|

| Antimicrobial | 4d | 6.72 | - |

| Antimicrobial | 4h | 6.63 | - |

| Anti-inflammatory | - | - | 94% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.